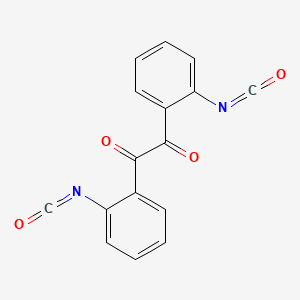
decane;iodomanganese(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane;iodomanganese(1+) is a compound that combines decane, a hydrocarbon with the chemical formula C10H22, and iodomanganese(1+), a manganese ion coordinated with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decane;iodomanganese(1+) typically involves the reaction of decane with a manganese source in the presence of iodine. One common method is to react decane with manganese(II) iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of decane;iodomanganese(1+) may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Decane;iodomanganese(1+) can undergo various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states, leading to the formation of manganese oxides.
Reduction: The compound can be reduced to form lower oxidation states of manganese.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Manganese oxides (e.g., MnO2)
Reduction: Lower oxidation state manganese compounds (e.g., Mn(0))
Substitution: Halogenated decane derivatives (e.g., decane;bromomanganese(1+))
Scientific Research Applications
Decane;iodomanganese(1+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloproteins.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decane;iodomanganese(1+) involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in catalytic processes and biological systems where manganese plays a role in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- Decane;chloromanganese(1+)
- Decane;bromomanganese(1+)
- Decane;fluoromanganese(1+)
Uniqueness
Decane;iodomanganese(1+) is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to other halogenated manganese compounds. The larger atomic radius and lower electronegativity of iodine compared to other halogens can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated compounds may not be effective.
Properties
CAS No. |
89339-04-8 |
|---|---|
Molecular Formula |
C10H21IMn |
Molecular Weight |
323.12 g/mol |
IUPAC Name |
decane;iodomanganese(1+) |
InChI |
InChI=1S/C10H21.HI.Mn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IYFCESBNMAPKJD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[CH2-].[Mn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


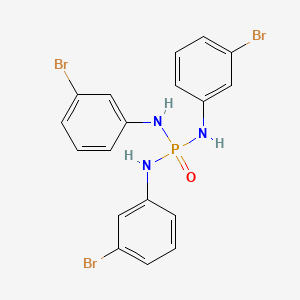
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
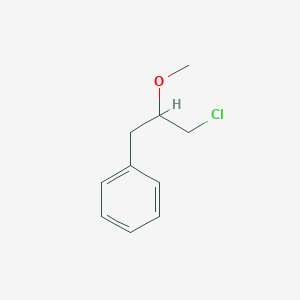
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
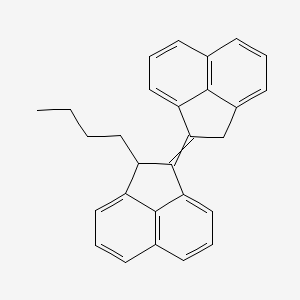

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)

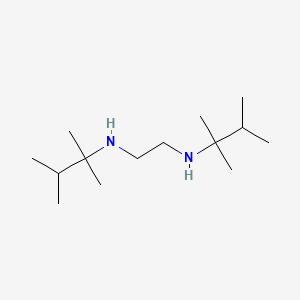
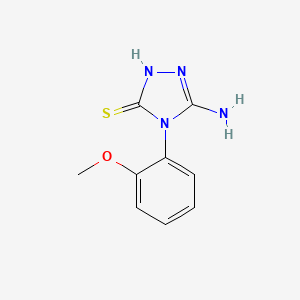
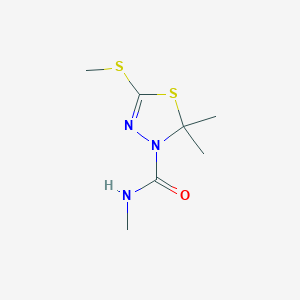
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
